molecular formula C13H13NO3 B2936580 ethyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 2017-87-0; 2286-29-5; 50897-91-1

ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B2936580
CAS No.: 2017-87-0; 2286-29-5; 50897-91-1
M. Wt: 231.251
InChI Key: KJKGDEVERRGVFA-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound with the molecular formula C13H13NO3. It is a derivative of acrylate and contains a cyano group and a methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. For instance, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .

In receptor binding studies, the compound’s structure allows it to interact with specific receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl cyanoacrylate: While structurally different, ethyl cyanoacrylate is another cyanoacrylate ester known for its use in adhesives.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGDEVERRGVFA-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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